[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-[(4S)-4-(2-hydroxypropan-2-yl)cyclohexene-1-carbonyl]oxyoxan-2-yl]methyl (4S)-4-(2-hydroxypropan-2-yl)cyclohexene-1-carboxylate
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Overview
Description
The compound [(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-[(4S)-4-(2-hydroxypropan-2-yl)cyclohexene-1-carbonyl]oxyoxan-2-yl]methyl (4S)-4-(2-hydroxypropan-2-yl)cyclohexene-1-carboxylate is a complex organic molecule characterized by multiple hydroxyl groups and a unique cyclohexene structure. This compound is notable for its intricate stereochemistry, which includes several chiral centers, making it a subject of interest in stereochemical studies and synthetic organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-[(4S)-4-(2-hydroxypropan-2-yl)cyclohexene-1-carbonyl]oxyoxan-2-yl]methyl (4S)-4-(2-hydroxypropan-2-yl)cyclohexene-1-carboxylate typically involves multiple steps, starting from simpler organic molecules. One common approach is to use D-glucuronolactone as a starting material, which undergoes a series of reactions including protection, oxidation, and cyclization to form the desired compound .
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale synthesis using automated reactors and stringent control of reaction conditions to ensure high yield and purity. The process would include steps such as solvent extraction, crystallization, and purification through chromatography.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl groups can be reduced to hydroxyl groups.
Substitution: The hydroxyl groups can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like thionyl chloride (SOCl₂) for halogenation or amines for amination.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while reduction of the carbonyl groups can regenerate the hydroxyl groups.
Scientific Research Applications
This compound has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound in stereochemical studies and synthetic organic chemistry.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with various molecular targets and pathways. The hydroxyl and carbonyl groups play a crucial role in these interactions, facilitating hydrogen bonding and other molecular interactions. These interactions can influence biological processes such as enzyme activity, signal transduction, and cellular metabolism.
Comparison with Similar Compounds
Similar Compounds
[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-[(4S)-4-(2-hydroxypropan-2-yl)cyclohexene-1-carbonyl]oxyoxan-2-yl]methyl (4S)-4-(2-hydroxypropan-2-yl)cyclohexene-1-carboxylate: This compound is similar in structure but may differ in the stereochemistry of the chiral centers.
2S,3R,4R,5S-trihydroxypipecolic acid: A related compound with similar functional groups but a different overall structure.
Uniqueness
The uniqueness of this compound lies in its complex stereochemistry and the presence of multiple functional groups, which make it a versatile compound for various chemical reactions and applications.
Properties
Molecular Formula |
C26H40O10 |
---|---|
Molecular Weight |
512.6 g/mol |
IUPAC Name |
[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-[(4S)-4-(2-hydroxypropan-2-yl)cyclohexene-1-carbonyl]oxyoxan-2-yl]methyl (4S)-4-(2-hydroxypropan-2-yl)cyclohexene-1-carboxylate |
InChI |
InChI=1S/C26H40O10/c1-25(2,32)16-9-5-14(6-10-16)22(30)34-13-18-19(27)20(28)21(29)24(35-18)36-23(31)15-7-11-17(12-8-15)26(3,4)33/h5,7,16-21,24,27-29,32-33H,6,8-13H2,1-4H3/t16-,17-,18+,19+,20-,21+,24-/m1/s1 |
InChI Key |
JOLLIDAUJSAZHE-KWNAMUSHSA-N |
Isomeric SMILES |
CC(C)([C@H]1CCC(=CC1)C(=O)OC[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)OC(=O)C3=CC[C@H](CC3)C(C)(C)O)O)O)O)O |
Canonical SMILES |
CC(C)(C1CCC(=CC1)C(=O)OCC2C(C(C(C(O2)OC(=O)C3=CCC(CC3)C(C)(C)O)O)O)O)O |
Origin of Product |
United States |
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